Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves the nucleophilic substitution reaction of a benzimidazole derivative with a suitable methyl benzoate precursor. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Uniqueness
What sets Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its dichloro substitution and thioether linkage are particularly noteworthy, as they can influence the compound’s interaction with biological targets and its overall stability .
Biological Activity
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. The compound features a benzimidazole moiety, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H13Cl2N2OS
- Molecular Weight : 348.25 g/mol
- IUPAC Name : this compound
This compound contains a benzimidazole ring substituted with chlorine atoms and a thiol group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in target proteins, potentially inhibiting their function.
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest that it may affect cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | < 1 µg/mL | |
Escherichia coli | 4 µg/mL | |
Candida albicans | 3.9 µg/mL | |
Mycobacterium smegmatis | 7.8 µg/mL |
These findings indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and fungi.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Line : MCF7 (breast cancer)
- IC50 : 22.54 µM
- Cell Line : A549 (lung cancer)
- IC50 : 5.08 µM
These results suggest that the compound may have selective cytotoxic effects on cancer cells while sparing normal cells, although further studies are needed to confirm these findings.
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances demonstrated that derivatives of benzimidazoles, including this compound, exhibited excellent antibiofilm activity against Staphylococcus aureus. The compound inhibited biofilm formation and effectively killed cells in mature biofilms, highlighting its potential as a therapeutic agent for biofilm-associated infections .
Case Study 2: Cancer Cell Proliferation
Research conducted on the effects of similar benzimidazole derivatives showed promising results in inhibiting cell proliferation in various cancer models. The mechanisms involved included induction of apoptosis and disruption of cell cycle progression . This aligns with preliminary findings regarding this compound's anticancer properties.
Properties
Molecular Formula |
C16H12Cl2N2O2S |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
methyl 3-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-15(21)10-4-2-3-9(5-10)8-23-16-19-13-6-11(17)12(18)7-14(13)20-16/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
BEICEILUGSRSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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